NR2 Subunit Ki Selectivity Profile: PPDA vs. PBPD vs. (R)-CPP at Recombinant Receptors
At recombinant NR1a/NR2 receptors expressed in Xenopus oocytes, PPDA demonstrates a unique NR2C≈NR2D > NR2B > NR2A selectivity rank order that is inverted relative to the typical antagonist (R)-CPP (NR2A > NR2B > NR2C > NR2D) and substantially enhanced relative to its parent compound PBPD [1]. The selectivity inversion is critical: PPDA's highest affinity is for NR2C (Ki = 0.096 μM) and NR2D (Ki = 0.125 μM), whereas (R)-CPP's highest affinity is for NR2A (Ki = 0.041 μM) and lowest for NR2D (Ki = 1.99 μM) — a 16-fold reversal in the preferred subunit target [1].
| Evidence Dimension | Recombinant receptor binding affinity (Ki, μM) at four NR2 subunits |
|---|---|
| Target Compound Data | PPDA Ki: NR2A = 0.55±0.15, NR2B = 0.31±0.02, NR2C = 0.096±0.006, NR2D = 0.125±0.035 μM |
| Comparator Or Baseline | PBPD Ki: NR2A = 15.79±0.43, NR2B = 5.01±0.25, NR2C = 8.98±0.18, NR2D = 4.29±0.11 μM. (R)-CPP Ki: NR2A = 0.041±0.003, NR2B = 0.27±0.02, NR2C = 0.63±0.05, NR2D = 1.99±0.20 μM |
| Quantified Difference | PPDA vs PBPD: 94-fold (NR2C), 34-fold (NR2D), 16-fold (NR2B), 29-fold (NR2A) increased affinity. PPDA vs (R)-CPP selectivity rank order: NR2C/NR2D preference vs NR2A preference (opposite subunit targeting). |
| Conditions | Recombinant NR1a/NR2A-D receptors expressed in Xenopus laevis oocytes; two-electrode voltage-clamp electrophysiology; apparent Ki corrected for agonist affinity |
Why This Matters
PPDA is the only commercially available competitive NMDA antagonist with sub-100 nM affinity at NR2C combined with an inverted selectivity profile, enabling NR2C/D-specific pharmacological dissection that (R)-CPP and PBPD cannot achieve.
- [1] Feng B, Tse HW, Skifter DA, Morley RM, Jane DE, Monaghan DT. Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. British Journal of Pharmacology. 2004;141(3):508–516. Table 2. doi:10.1038/sj.bjp.0705644. View Source
